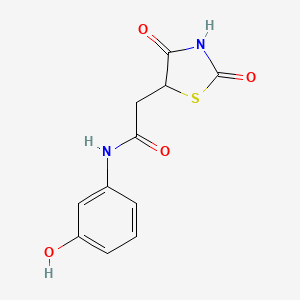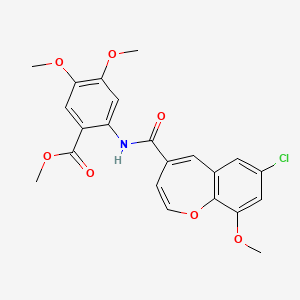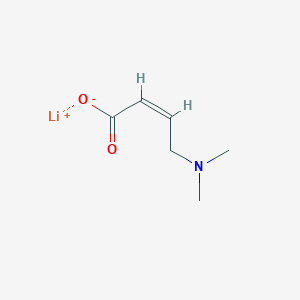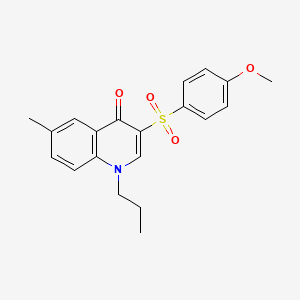![molecular formula C25H19N3O4 B2544040 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877656-74-1](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. Its molecular framework, featuring a benzofuro[3,2-d]pyrimidine core, presents opportunities for diverse chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves the cyclization of a suitable precursor compound. This may include the reaction of a substituted benzofuran with a pyrimidine derivative under specific conditions like controlled temperature and pH. Various catalysts and solvents can be employed to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar methodologies, with a focus on maximizing efficiency and cost-effectiveness. High-throughput synthesis reactors and automated processes could be employed to ensure consistent quality and quantity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is capable of undergoing several types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen to form oxides.
Reduction: Gain of electrons or hydrogen to reduce oxidation state.
Substitution: Replacement of an atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Typical reagents for these reactions might include:
For oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
For reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
For substitution: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₂⁻)
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: Biologically, it may have potential as a lead compound in drug discovery. Researchers are interested in its interactions with biological molecules and potential therapeutic effects.
Industry: Industrially, it could be used in the development of advanced materials or as a component in specialty chemicals, depending on its physicochemical properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism may involve binding to active sites or altering molecular pathways, leading to changes in biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
Uniqueness: Compared to these similar compounds, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide may offer distinct reactivity due to its unique substitution pattern on the aromatic ring, which could influence its electronic properties and interaction with other molecules.
Hopefully, this gets you started. Do you have access to a lab to try any of this out? Or are you just curious?
Propriétés
Numéro CAS |
877656-74-1 |
|---|---|
Formule moléculaire |
C25H19N3O4 |
Poids moléculaire |
425.444 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-8-7-9-17(14-16)26-21(29)15-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25(27)31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,26,29) |
Clé InChI |
LGWFKWZDSNYNGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)
![2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)
![2-(3-fluorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2543967.png)
![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)
![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)
![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2543979.png)

